N-[(4-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-[(4-Chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group and a substituted dihydrobenzofuran moiety. This compound’s unique structure—characterized by the bicyclic dihydrobenzofuran ring and chloro-substituted aryl group—distinguishes it from other benzamide derivatives. Below, we provide a systematic comparison with structurally and functionally related compounds, supported by experimental data.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO3/c1-25(2)14-20-4-3-5-22(23(20)30-25)29-16-18-6-10-19(11-7-18)24(28)27-15-17-8-12-21(26)13-9-17/h3-13H,14-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGLXINWQXYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Core Benzamide Scaffold
The target compound shares the benzamide backbone with numerous analogs. Key structural variations include:
- Substituents on the Benzamide Nitrogen: The 4-chlorophenylmethyl group contrasts with nitro (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide ), methoxy (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ), and benzimidazolyl groups (e.g., N-benzimidazol-1-yl methyl-benzamide derivatives ).
- Oxy-Methyl Side Chain: The dihydrobenzofuran-7-yloxy group differs from simpler aryl ethers (e.g., 2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide ) and sulfamoyl groups (e.g., N-[(4-fluorophenyl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide ).
Table 1: Structural Features of Selected Benzamide Derivatives
Physicochemical Properties
Fluorescence and Spectroscopic Behavior
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence intensity due to its conjugated methoxy and methyl groups . The target compound’s dihydrobenzofuran ring may enhance fluorescence via extended π-conjugation, though experimental data are unavailable.
Lipophilicity and Solubility
The dihydrobenzofuran group increases lipophilicity compared to analogs with linear ether chains (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide ). This could improve membrane permeability but reduce aqueous solubility.
Anti-Inflammatory and Analgesic Effects
N-Benzimidazol-1-yl methyl-benzamide derivatives showed significant anti-inflammatory activity at 100 mg/kg (p.o.) with low gastric toxicity . The target compound’s dihydrobenzofuran group may modulate COX-2 selectivity, though this requires validation.
Metabolic Stability
Electron-withdrawing groups (e.g., trifluoromethyl in N-(benzyloxy)-4-(trifluoromethyl)benzamide ) enhance metabolic stability. The target compound’s chloro and dimethyl groups may similarly resist oxidative degradation.
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